molecular formula C18H19ClN2O4S B2535710 5-(2-chlorophenyl)-3-(2,4-dimethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazole CAS No. 1796965-64-4

5-(2-chlorophenyl)-3-(2,4-dimethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazole

Cat. No.: B2535710
CAS No.: 1796965-64-4
M. Wt: 394.87
InChI Key: QNECPKJIUYBPLM-UHFFFAOYSA-N
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Description

5-(2-chlorophenyl)-3-(2,4-dimethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazole ( 1796965-64-4) is a dihydropyrazole derivative of significant interest in medicinal chemistry and drug discovery. This compound features the 4,5-dihydro-1H-pyrazole scaffold, a privileged structure in pharmaceutical development known for its diverse biological activities . The molecular structure incorporates a 2-chlorophenyl group at the 5-position, a 2,4-dimethoxyphenyl group at the 3-position, and a methanesulfonyl substituent on the pyrazole nitrogen, creating a complex heteroaromatic system with potential for multifaceted molecular interactions. Pyrazole and dihydropyrazole cores are established pharmacophores in numerous bioactive molecules and approved drugs, serving as key structural components in agents with anti-inflammatory, anticancer, and analgesic properties . The specific substitution pattern on this compound suggests potential value as a key intermediate in the synthesis of more complex molecules or as a candidate for screening against biological targets relevant to inflammation, cancer, and central nervous system disorders. Research indicates that substituted pyrazole derivatives can function through various mechanisms, including enzyme inhibition (e.g., cyclooxygenase, lipoxygenase, kinase inhibition) and receptor modulation . The methanesulfonyl group is a notable feature found in several therapeutic agents, often contributing to metabolic stability and target binding affinity. This product is provided for research purposes to support the development of novel therapeutic agents and the exploration of structure-activity relationships in heterocyclic chemistry. It is supplied with guaranteed high purity (>90%) and is intended for use by qualified researchers in laboratory settings only. Intended Use: For Chemical Research and Development Use Only. Not for diagnostic, therapeutic, or any other human use. Not for veterinary use.

Properties

IUPAC Name

3-(2-chlorophenyl)-5-(2,4-dimethoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4S/c1-24-12-8-9-14(18(10-12)25-2)16-11-17(21(20-16)26(3,22)23)13-6-4-5-7-15(13)19/h4-10,17H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNECPKJIUYBPLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3Cl)S(=O)(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(2-chlorophenyl)-3-(2,4-dimethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazole (referred to as compound A ) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. Pyrazoles are known for their diverse pharmacological properties, making them valuable in drug development.

Chemical Structure

Compound A can be represented with the following structure:

C17H18ClN3O4S\text{C}_{17}\text{H}_{18}\text{Cl}\text{N}_3\text{O}_4\text{S}

This structure highlights the presence of a chlorophenyl group and two methoxy groups, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a range of biological activities, including:

  • Antitumor Activity : Many pyrazole derivatives have been reported to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Some studies suggest that these compounds can reduce inflammation by inhibiting specific pathways involved in inflammatory responses.
  • Antibacterial Properties : Certain pyrazoles show effectiveness against various bacterial strains.

Antitumor Activity

Recent studies have demonstrated the antitumor potential of compound A. The following table summarizes relevant findings regarding its cytotoxic effects on different cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.0Induction of apoptosis
A549 (Lung Cancer)26.0Cell cycle arrest at G2/M phase
HepG2 (Liver Cancer)20.5Inhibition of telomerase activity

These results indicate that compound A exhibits significant cytotoxicity against multiple cancer cell lines, suggesting its potential as an antitumor agent.

Anti-inflammatory Activity

In addition to its antitumor properties, compound A has shown promise in reducing inflammation. The following mechanisms have been identified:

  • Inhibition of NF-kB Pathway : This pathway is crucial in regulating immune response and inflammation. Compound A appears to inhibit this pathway, leading to reduced expression of pro-inflammatory cytokines.
  • Reduction of COX-2 Expression : Cyclooxygenase-2 (COX-2) is an enzyme involved in the inflammatory process; inhibition by compound A may contribute to its anti-inflammatory effects.

Case Studies

Several case studies have investigated the biological activity of pyrazole derivatives similar to compound A. For instance:

  • Case Study on Breast Cancer Treatment : A study evaluated a series of pyrazole derivatives in combination with doxorubicin on MCF-7 cells. Results indicated enhanced cytotoxicity when combined with doxorubicin, suggesting a synergistic effect.
  • Anti-inflammatory Efficacy : In a model of acute inflammation, compound A was administered to mice subjected to carrageenan-induced paw edema. Results showed a significant reduction in paw swelling compared to control groups.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Compound Name Substituents (Positions) Key Structural Features Computational Insights (DFT)
Target Compound 5-(2-Cl), 3-(2,4-OMe), 1-SO₂Me Methanesulfonyl group increases polarity; 2-Cl and 2,4-OMe modulate electron density Likely exhibits a moderate HOMO-LUMO gap due to electron-donating OMe and withdrawing SO₂Me
5-(4-Cl)-3-(3,4-OMe)-1-Ph (CPMPP) 5-(4-Cl), 3-(3,4-OMe), 1-Ph Phenyl group at N1 reduces polarity; 3,4-OMe enhances electron density HOMO-LUMO gap ≈ 4.2 eV; Mulliken charges localized on OMe and Cl
5-(5-(4-Cl)Phenyl-furan-2-yl)-3-(4-OMe) 5-(4-Cl-furan), 3-(4-OMe) Furan introduces π-conjugation; 4-OMe stabilizes charge distribution Not reported, but furan likely reduces HOMO-LUMO gap compared to phenyl derivatives
5-(2-F)-3-(3,4-OMe)-1-Ph 5-(2-F), 3-(3,4-OMe), 1-Ph Fluorine’s electronegativity enhances dipole moments; 3,4-OMe increases steric bulk Higher HOMO energy due to electron-withdrawing F; MESP shows strong negative regions
5-(4-Cl)-1-(4-OMe)-3-CF₃ 5-(4-Cl), 3-CF₃, 1-(4-OMe) Trifluoromethyl (CF₃) is strongly electron-withdrawing; 4-OMe balances polarity CF₃ significantly lowers LUMO energy; HOMO localized on OMe

Key Findings and Implications

  • Substituent Position Matters : The 2-chloro group in the target compound may confer better steric complementarity in enzyme binding compared to 4-Cl analogs .
  • Electron-Donating vs. Withdrawing Groups : Methoxy groups enhance electron density (lower HOMO), while CF₃ and SO₂Me groups increase electrophilicity (lower LUMO) .
  • Synthetic Efficiency : Microwave methods (e.g., ) offer higher yields and purity than traditional reflux .

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of this pyrazole derivative?

The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the pyrazoline core via cyclocondensation of substituted chalcones (α,β-unsaturated ketones) with hydrazine derivatives under reflux in ethanol or acetic acid .
  • Step 2 : Methanesulfonylation at the pyrazole nitrogen using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonyl group .
  • Key considerations : Reaction conditions (temperature, solvent polarity) and substituent steric effects influence regioselectivity and yield. Purity is validated via column chromatography and spectroscopic techniques (¹H/¹³C NMR, IR) .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Assignments of aromatic protons (δ 6.5–8.0 ppm), methoxy groups (δ ~3.8 ppm), and dihydropyrazole CH₂ protons (δ ~3.0–4.5 ppm) confirm regiochemistry .
  • IR Spectroscopy : Stretching vibrations for sulfonyl (S=O, ~1350–1150 cm⁻¹) and C-Cl (750–550 cm⁻¹) groups validate functionalization .
  • Mass Spectrometry (HRMS) : Molecular ion peaks and fragmentation patterns confirm molecular weight and structural integrity .

Advanced: What challenges arise during crystallographic refinement of this compound, and how are they mitigated?

  • Challenges : Disorder in the dihydropyrazole ring or methoxy groups, twinning due to flexible substituents, and weak diffraction from small crystals .
  • Solutions :
    • Use SHELXL for robust refinement, applying restraints (e.g., SIMU, DELU) to manage disordered regions .
    • Mercury CSD’s "Packing Similarity" tool identifies isostructural analogs to guide space group assignment .
    • High-resolution data (e.g., synchrotron sources) improve electron density maps for ambiguous regions .

Advanced: How do computational methods like DFT elucidate electronic properties and reactivity?

  • DFT Studies : Geometry optimization at the B3LYP/6-311G(d,p) level reveals:
    • Electron-withdrawing effects of the sulfonyl group stabilize the pyrazole ring, directing electrophilic substitution to the 2,4-dimethoxyphenyl moiety .
    • HOMO-LUMO gaps (~4–5 eV) correlate with experimental UV-vis absorption spectra, indicating potential photochemical activity .
  • NBO Analysis : Delocalization interactions between sulfonyl oxygen lone pairs and the pyrazole ring enhance stability .

Advanced: How are contradictions in biological activity data resolved?

  • Case Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from:
    • Solubility differences : Use DMSO-d6 vs. aqueous buffers alters aggregation states .
    • Assay conditions : ATP concentration variations in enzymatic assays affect competitive binding .
  • Resolution :
    • Standardize assay protocols (e.g., IC₅₀ determination via fluorescence polarization).
    • Validate cellular activity using orthogonal methods (e.g., Western blotting for target phosphorylation) .

Advanced: How are hydrogen-bonding motifs analyzed in its crystal structure?

  • Graph Set Analysis : Etter’s rules classify motifs (e.g., C(6) chains from C–H···O interactions between sulfonyl groups and methoxy O atoms) .
  • Mercury CSD : Hydrogen-bond propensity plots compare observed motifs (e.g., R₂²(8) rings) with statistical trends in similar sulfonamides .
  • Impact : Intermolecular H-bonding drives crystal packing, influencing solubility and melting point .

Advanced: What methods quantify the puckering dynamics of the dihydropyrazole ring?

  • Cremer-Pople Parameters : Calculate puckering amplitude (θ) and phase angle (φ) from crystallographic coordinates to distinguish envelope vs. half-chair conformers .
  • MD Simulations : AMBER forcefields model ring flexibility, revealing activation barriers (~5–10 kcal/mol) for pseudorotation .
  • Experimental Validation : Variable-temperature NMR detects coalescence of diastereotopic protons, confirming dynamic puckering .

Advanced: How is molecular docking used to predict biological targets?

  • Protocol :
    • Protein Preparation : Retrieve target structures (e.g., COX-2, PDB: 1CX2) and optimize via protonation state adjustment .
    • Grid Generation : Define active sites using Glide’s receptor grid generation .
    • Docking : Flexible ligand sampling with OPLS4 forcefield scores binding poses. Key interactions (e.g., sulfonyl O with Arg120) validate pose reliability .
  • Validation : Compare docking scores with experimental IC₅₀ values and mutagenesis data .

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